3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
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Overview
Description
3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced via an acylation reaction, where 6-methoxynicotinic acid is reacted with the pyrrolidine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Pyrazine Ring: The pyrazine ring is typically constructed through a condensation reaction involving appropriate diamine and diketone precursors.
Final Coupling: The final step involves the coupling of the nicotinoyl-pyrrolidine intermediate with the pyrazine-2-carbonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of pyrrolidine and pyrazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nicotinoyl group may facilitate binding to nicotinic acetylcholine receptors, while the pyrazine ring could interact with other protein targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
- 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in a wider range of chemical reactions. This structural feature may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOIZGYNJWIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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